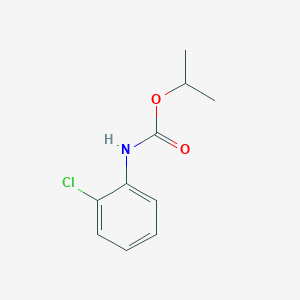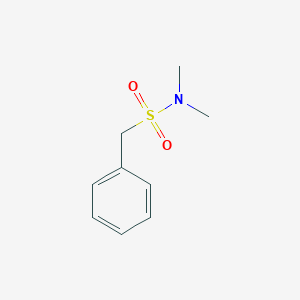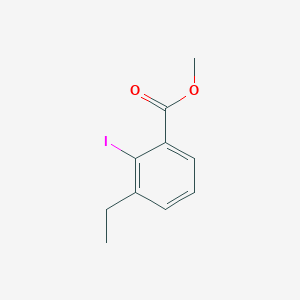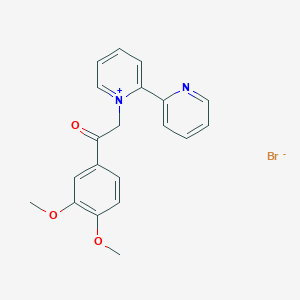
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of ylides, which are intermediates in the Wittig reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide, such as (4-Methylphenyl)methyl chloride, in the presence of a solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and controlled environments ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Phosphonium salts can undergo oxidation to form phosphine oxides.
Reduction: These compounds can be reduced back to their corresponding phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Chemistry
Phosphonium salts are widely used in organic synthesis, particularly in the Wittig reaction to form alkenes. They also serve as phase-transfer catalysts in various reactions.
Biology
In biological research, phosphonium salts can be used as probes for studying cellular processes due to their ability to penetrate cell membranes.
Medicine
Some phosphonium salts have been investigated for their potential use in drug delivery systems, particularly for targeting mitochondria in cancer cells.
Industry
In the industrial sector, phosphonium salts are used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide formation occurs through the deprotonation of the phosphonium salt, followed by nucleophilic attack on a carbonyl compound to form an alkene.
類似化合物との比較
Similar Compounds
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium iodide
Uniqueness
(4-Methylphenyl)methyl-triphenylphosphanium;hydrochloride is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and selectivity in chemical reactions compared to other phosphonium salts.
特性
分子式 |
C26H25ClP+ |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
(4-methylphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChIキー |
AZHSDLYDKBEFLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)


![[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate](/img/structure/B11952646.png)
![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)



![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)


![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

